N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide
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Overview
Description
N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The thiazole ring is known for its versatility and is found in various biologically active molecules .
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide typically involves the reaction of 4-methoxyphenylthiazole-2-amine with 3-phenylpropionyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the thiazole ring or the phenyl groups .
Scientific Research Applications
N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide involves its interaction with acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function . Molecular docking studies have shown that the compound fits well into the active site of acetylcholinesterase, forming stable interactions with key amino acid residues .
Comparison with Similar Compounds
Similar compounds to N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide include:
2-Chloro-N-[4-(4-methoxyphenyl)thiazol-2-yl]acetamide: This compound has a similar thiazole ring structure but with a chloro substituent and an acetamide group.
3-Chloro-N-[4-(4-methoxyphenyl)thiazol-2-yl]propanamide: Another similar compound with a chloro substituent and a propanamide group.
The uniqueness of this compound lies in its specific substitution pattern and its potential as an acetylcholinesterase inhibitor, which distinguishes it from other thiazole derivatives .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-10-8-15(9-11-16)17-13-24-19(20-17)21-18(22)12-7-14-5-3-2-4-6-14/h2-6,8-11,13H,7,12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPKQAGKXSTTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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